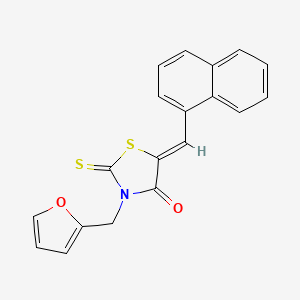
1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the pyridin-4-ylmethyl and 4-methoxyphenyl groups through nucleophilic substitution.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The pyridine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The methoxy and pyrrol groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives with different substituents. Compared to these, 1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological activity or material properties. Similar compounds include:
- 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Eigenschaften
Molekularformel |
C21H19N5O2 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-28-18-6-4-17(5-7-18)26-21(25-12-2-3-13-25)19(15-24-26)20(27)23-14-16-8-10-22-11-9-16/h2-13,15H,14H2,1H3,(H,23,27) |
InChI-Schlüssel |
LKOOSGOLOQDAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=NC=C3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12158997.png)
![methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159004.png)

![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)

![2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12159028.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12159059.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12159063.png)
![Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12159064.png)
![4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12159068.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12159075.png)
